molecular formula C8H8N2 B185282 3,5-Dimethylpyridine-2-carbonitrile CAS No. 7584-09-0

3,5-Dimethylpyridine-2-carbonitrile

Cat. No.: B185282
CAS No.: 7584-09-0
M. Wt: 132.16 g/mol
InChI Key: MYBGPKXHLYUSQF-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 5, and a nitrile group at position 2. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylacetophenone with ammonium acetate in the presence of acetic acid. This method typically requires controlled reaction conditions, including specific temperatures and reaction times, to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized organic compounds .

Scientific Research Applications

3,5-Dimethylpyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dimethylpyridine-2-carbonitrile involves its ability to act as a nucleophile in organic synthesis. It reacts with electrophiles, such as halogens, to form carbon-carbon bonds. The presence of the nitrile group allows for various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: Another methyl-substituted pyridine derivative with different substitution patterns.

    2,2’-Bipyridyl: A compound with two pyridine rings connected by a single bond.

    4,4’-Di-tert-butyl-2,2’-dipyridyl: A bipyridyl derivative with bulky tert-butyl groups.

Uniqueness

3,5-Dimethylpyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and properties compared to other pyridine derivatives .

Properties

IUPAC Name

3,5-dimethylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBGPKXHLYUSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429113
Record name 3,5-dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7584-09-0
Record name 3,5-dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylpyridine-2-carbonitrile
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Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of NaCN (49.0 g, 0.999 mol, 3.0 eq.) in 135 mL of water (air free) was dripped 1-methoxy-3,5-dimethyl pyridinium methyl sulfate (83.0 g, 0.33 mol) in 100 mL water (air free) in 1.25 hr., keeping the temperature below 3° C. The reaction mixture was stored at about 3° C. overnight. The mixture was filtered and washed with water to give 40 g of the title compound. An analytical sample was recrystallized from isopropyl ether and pentane (4:1) (m.p.: 61-62° C.).
Name
Quantity
49 g
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Name
1-methoxy-3,5-dimethyl pyridinium methyl sulfate
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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